tert-butyl N-benzyl-N-(methylsulfonyl)carbamate
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Overview
Description
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is a chemical compound with the molecular formula C13H19NO4S. It is a carbamate derivative, which is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylamine and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-benzyl-N-methylsulfonylamine
- tert-Butyl N-benzylcarbamate
Uniqueness
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is unique due to its combination of a tert-butyl group, a benzyl group, and a methylsulfonyl group. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its stability under various reaction conditions and ease of removal make it a valuable tool in synthetic chemistry .
Biological Activity
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18N2O4S
- Molecular Weight : 290.35 g/mol
This compound features a tert-butyl group, a benzyl moiety, and a methylsulfonyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carbamates, including those similar to this compound, exhibit notable antimicrobial properties. For instance, a related compound was shown to have an MIC (Minimum Inhibitory Concentration) ranging from 0.625 to 6.25 μg/mL against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains . While specific data on this compound's MIC is limited, the structural similarities suggest potential efficacy against similar pathogens.
Table 1: Antimicrobial Activity of Related Carbamates
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
3-Benzyl-5-hydroxyphenyl carbamate | 0.625-6.25 | Mycobacterium tuberculosis |
Ethyl carbamate | 5 | Mycobacterium tuberculosis |
Tert-butyl carbamate | 5 | Mycobacterium tuberculosis |
Cytotoxic Effects
The cytotoxicity of carbamate derivatives has been evaluated in various cell lines. For example, certain derivatives exhibited moderate cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation . While specific studies on this compound are scarce, the presence of the methylsulfonyl group is hypothesized to enhance cytotoxicity through interactions with cellular targets.
Table 2: Cytotoxicity Data for Carbamate Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
3-Benzyl-5-hydroxyphenyl carbamate | 10 | A549 |
Ethyl carbamate | 15 | A549 |
Tert-butyl carbamate | 12 | A549 |
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or pathways essential for microbial survival and proliferation. The hydrophobic nature of the tert-butyl group may enhance membrane permeability, allowing for better interaction with target sites within microbial cells.
Case Studies
- Antitubercular Activity : In a study involving related carbamates, compounds were tested for their ability to inhibit Mtb growth in vivo using mouse models. The results indicated significant reductions in bacterial load in treated groups compared to controls .
- Cytotoxicity in Cancer Models : Another investigation assessed the effects of similar compounds on cancer cell lines, revealing that modifications in the substituents could lead to enhanced cytotoxic effects, indicating that structural optimization is crucial for developing effective anticancer agents .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(19(4,16)17)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESKMZYXUMATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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